5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-
Description
The compound 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is a dibenzazepine derivative characterized by a tricyclic structure with a seven-membered azepine ring fused to two benzene rings. Key structural features include:
- 7-chloro substituent: A chlorine atom at position 7 on the dibenzazepine core.
- 5-(3-(dimethylamino)propyl) side chain: A tertiary amine-containing alkyl chain at position 3.
- 10,11-dihydro configuration: Partial saturation of the azepine ring at positions 10 and 11.
- 1-ol group: A hydroxyl group at position 1, distinguishing it from non-hydroxylated analogs.
Properties
IUPAC Name |
9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-21(2)11-4-12-22-17-5-3-6-19(23)16(17)10-8-14-7-9-15(20)13-18(14)22/h3,5-7,9,13,23H,4,8,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPXEQNHQVLPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901003377 | |
| Record name | 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83385-97-1 | |
| Record name | 8-Hydroxyclomipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083385971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901003377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Buchwald–Hartwig Cyclization
The most extensively documented approach involves a three-step sequence utilizing palladium-catalyzed intramolecular cyclization as the pivotal step . This method begins with tetrakis(dimethylamino)ethylene (TDAE) -mediated coupling between substituted nitrobenzyl chlorides and chlorobenzaldehydes. For the target compound, 2-chloro-3-nitrobenzyl chloride reacts with 2-chlorobenzaldehyde containing a pre-installed 3-(dimethylamino)propyl side chain. TDAE facilitates nucleophilic addition at -78°C, yielding 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates in 71% yield .
Subsequent nitro group reduction employs Pd/C with hydrazine hydrate, quantitatively converting nitro to amine groups. Critical to this step is maintaining anhydrous conditions to prevent premature cyclization. The resulting 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate undergoes microwave-assisted Buchwald–Hartwig coupling using:
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Temperature | 170°C |
| Time | 8 hours |
Under these conditions, cyclization achieves 52% yield for the dibenzazepine core . Introducing the 3-(dimethylamino)propyl group prior to cyclization prevents coordination issues with palladium catalysts. X-ray crystallography confirms regioselectivity, with chlorine occupying the 7-position and the dimethylaminoalkyl chain at C5 .
Nucleophilic Alkylation of Iminodibenzyl Intermediates
Patent literature describes an alternative route through iminodibenzyl intermediates . The synthesis begins with 3-chloro-iminodibenzyl, which undergoes sequential alkylation:
-
Propyl Chain Installation :
Reaction with 1-chloro-3-bromopropane in benzene at 50-60°C for 15 hours introduces the propyl spacer (68% yield) . Sodium amide serves as base, with strict moisture control to prevent hydrolysis. -
Dimethylamination :
The brominated intermediate reacts with excess dimethylamine in benzene under reflux (12 hours), achieving 89% substitution . Critical to avoiding over-alkylation is maintaining a 3:1 amine-to-alkyl halide ratio. -
Oxidative Cyclization :
Treatment with potassium permanganate in acetone at 50°C induces ring closure over 6 hours, forming the dihydrodibenzazepine skeleton (41% yield) . The hydroxyl group at C1 arises from water incorporation during oxidation.
This route benefits from commercially available starting materials but suffers from moderate yields in the cyclization step. Purification challenges emerge due to regioisomeric byproducts from competing C-N bond formations.
Gold-Catalyzed Cycloisomerization
A contemporary method employs gold(I) catalysis to construct the azepine ring . Starting from 2-propargylamino biphenyl derivatives, the reaction proceeds via 7-exo-dig cyclization:
-
Substrate Preparation :
A propargylamine precursor containing chlorine and dimethylaminopropyl groups is synthesized in three steps from 2-aminobiphenyl. Tosyl protection of the amine enables selective alkyne formation. -
Cyclization Conditions :
Parameter Optimal Condition Catalyst AuCl(PPh₃) (2 mol%) Additive AgNTf₂ (4 mol%) Solvent DCE Temperature 80°C Time 24 hours
This method achieves 67% yield with excellent regiocontrol, as confirmed by NMR analysis . Post-cyclization hydrogenation (H₂, Pd/C) saturates the 10,11-positions, while TBAF-mediated deprotection reveals the C1 hydroxyl group.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
The Buchwald–Hartwig method offers the shortest sequence but requires specialized microwave equipment. Gold catalysis provides superior yields and selectivity, though substrate preparation adds complexity. The alkylation route remains viable for small-scale synthesis but struggles with purification.
Reaction Optimization Strategies
Microwave Assistance :
Increasing Buchwald–Hartwig reaction temperature to 170°C via microwave irradiation improves cyclization efficiency from 22% to 52% . This technique reduces reaction times from 24 hours to 8 hours.
Ligand Effects :
Xantphos outperforms BINAP in palladium-catalyzed reactions, enhancing yields by 18% due to improved steric bulk and electron donation .
Solvent Screening :
Toluene proves optimal for cyclization (52% yield) versus THF (31%) or DMF (14%), attributed to better ligand solubility and base dispersion .
Protection/Deprotection :
Tosyl groups in the Au-catalyzed route prevent unwanted side reactions during alkyne formation, with TBAF-mediated cleavage achieving >95% deprotection efficiency .
Analytical Characterization
Critical validation data across methods includes:
-
X-ray Crystallography :
Confirms chlorine occupancy at C7 and chair conformation of the azepine ring (CCDC-2391789) . -
¹H NMR :
Key signals:-
δ 4.21 (d, J=7.8 Hz, H-10/H-11)
-
δ 3.44 (t, J=6.5 Hz, NCH₂)
-
δ 2.28 (s, N(CH₃)₂)
-
-
HPLC Purity : All methods achieve >98% purity after recrystallization from ethanol/water (3:1).
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C19H23ClN2O and a molecular weight of approximately 330.8 g/mol. It features a dibenzazepine core structure, characterized by fused benzene and azepine rings. The presence of a chlorine substituent at the 7-position and a dimethylaminopropyl side chain at the 5-position enhances its biological activity. The hydroxyl group at position 1 contributes to its reactivity, making it an interesting candidate for further chemical modifications .
Antidepressant Activity
Research indicates that compounds within the dibenzazepine class exhibit antidepressant properties. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar dibenzazepines can block reuptake mechanisms or act as receptor antagonists, providing a basis for their use in treating mood disorders .
Anti-Parkinsonian Effects
Certain derivatives of dibenzazepines have demonstrated potential anti-Parkinsonian effects. In experimental models, these compounds have been found to reverse reserpine-induced catalepsy in rats, indicating their efficacy in alleviating symptoms associated with Parkinson's disease . This suggests that 5H-Dibenz(b,f)azepin-1-ol could be explored further for its neuroprotective properties.
Synthesis of Therapeutic Agents
The compound serves as an intermediate in the synthesis of various therapeutic agents. Its structural characteristics allow for diverse chemical modifications, leading to the development of new drugs with enhanced efficacy and reduced side effects. Synthetic methodologies often involve condensation reactions and functional group modifications under controlled conditions to optimize yield and purity .
Synthetic Methodologies
The synthesis of 5H-Dibenz(b,f)azepin-1-ol typically involves several steps:
- Formation of the Dibenzazepine Structure : This is often achieved through condensation reactions using sodium amide in an inert solvent like benzene or toluene at elevated temperatures.
- Functional Group Modifications : Subsequent reactions may include alkylation or acylation to introduce various substituents that enhance biological activity.
- Isolation and Purification : Techniques such as refluxing with hydrochloric acid are employed to isolate desired products after the initial synthesis steps .
Case Study 1: Antidepressant Screening
In a study evaluating structurally diverse derivatives of dibenzazepines, compounds similar to 5H-Dibenz(b,f)azepin-1-ol were screened for antidepressant activity. Results indicated significant efficacy at varying doses (50 or 100 mg/kg), establishing a structure-activity relationship that highlighted the importance of specific substituents on the dibenzazepine core for enhancing pharmacological effects .
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective properties of dibenzazepine derivatives demonstrated their ability to antagonize reserpine-induced catalepsy in animal models. This research supports the potential application of compounds like 5H-Dibenz(b,f)azepin-1-ol in developing treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, modulating their activity and leading to therapeutic effects in the treatment of mood disorders. The compound’s dimethylaminopropyl side chain plays a crucial role in its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to a family of dibenzazepines with variations in substituents, saturation, and side chains. Below is a detailed comparison with key analogs:
Pharmacological Implications
Chlorine Position: 3-Cl (Clomipramine): Enhances serotonin reuptake inhibition . 7-Cl (Target Compound): Position may alter receptor binding or metabolism compared to 3-Cl analogs.
Hydroxyl Group (1-OH) :
- Introduces polarity, which may reduce CNS penetration but increase solubility. Similar hydroxylated metabolites (e.g., 10-hydroxyamitriptyline) are associated with reduced cardiotoxicity but retained activity .
Side Chain Variations: Dimethylamino vs. Methylamino (Desipramine): Desipramine’s secondary amine side chain increases norepinephrine selectivity . Piperazine-Ethanol (Opipramol): Non-TCA structure with distinct sigma receptor activity, reducing typical TCA side effects like anticholinergic effects .
Chemical and Physical Properties
Biological Activity
5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is a compound with significant pharmacological potential, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C19H23ClN2O
- Molecular Weight : 330.8 g/mol
- CAS Number : 83385-97-1
- IUPAC Name : 9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b]benzazepin-4-ol
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antidepressant and its effects on the central nervous system (CNS). The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
- Serotonin Reuptake Inhibition : Similar compounds have shown activity as serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.
- Antagonistic Effects on Receptors : The compound may exhibit antagonistic properties on certain neurotransmitter receptors, potentially influencing mood and anxiety levels.
In Vitro Studies
Several studies have focused on the in vitro effects of the compound on neuronal cell lines. Notable findings include:
- Neuroprotective Effects : Studies indicate that derivatives of dibenzazepine can protect neuronal cells from oxidative stress and apoptosis.
- Cytotoxicity Assessments : Preliminary cytotoxicity assays have demonstrated that while the compound exhibits some level of toxicity at higher concentrations, it remains within acceptable limits for therapeutic use.
Case Studies
- Antidepressant Activity : A case study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups.
- Anxiolytic Effects : Another study highlighted the anxiolytic properties of the compound, suggesting its potential use in anxiety disorders.
Synthesis Pathways
The synthesis of 5H-Dibenz(b,f)azepin-1-ol involves several key steps:
- Formation of the Dibenzoazepine Core : The initial step involves cyclization reactions to form the dibenzoazepine structure.
- Chlorination and Dimethylamino Propylation : Subsequent reactions introduce chlorine and dimethylamino propyl groups to yield the final product.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Sodium amide, benzene | 70 |
| 2 | Chlorination | Chlorine gas | 85 |
| 3 | Propylation | Dimethylaminopropyl chloride | 75 |
Q & A
Q. What are the recommended methods for identifying 5H-Dibenz(b,f)azepine derivatives in experimental settings?
To confirm the identity of the compound, a colorimetric test is commonly employed. Adding solid nitric acid (HNO₃) to crystalline samples produces an intense blue color, transitioning to dirty green and finally brown, indicative of the azepine core . For structural validation, techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are essential, as demonstrated in studies analyzing similar dibenzazepine derivatives (e.g., δH and δC values for proton and carbon environments) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The compound is a white crystalline powder with high solubility in water and alcohol . This property facilitates its use in aqueous or alcoholic reaction media, such as hydrolysis or N-acylation reactions. For instance, ethanol is often used as a solvent in ammonolysis steps for carboxamide synthesis .
Q. What are the foundational steps for synthesizing 5H-Dibenz(b,f)azepine derivatives?
A key intermediate, 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one , is synthesized via N-acylation of 5H-dibenzazepine with 3-chloropropionyl chloride . This intermediate is critical for preparing aminophenol derivatives through base condensation. Traditional routes involve phosgene-mediated carboxamide formation, but newer methods avoid phosgene by using halocyanogens and polar solvents (e.g., triethylbenzylammonium chloride) .
Advanced Research Questions
Q. How can researchers overcome challenges in synthesizing 5-cyano-5H-dibenzazepine derivatives?
Early methods relied on phosgene and ammonia, but these pose safety and yield issues. A novel approach uses halocyanogens (e.g., cyanogen chloride) with strongly polar substances (e.g., triethylbenzylammonium chloride) under mild conditions (0–40°C). This avoids hazardous intermediates and improves scalability . Comparative studies show that traditional phosgene routes require reflux in toluene (70°C), whereas the polar solvent method achieves higher purity .
Q. What advanced catalytic methods are effective for Friedel-Crafts ring closure in dibenzazepine synthesis?
Friedel-Crafts cyclization using catalysts like AlCl₃, P₂O₅, or polyphosphoric acid (PPA) enables high-yield formation of the azepine core. For example, o-arylaminophenylacetic acids undergo ring closure at 80–120°C with PPA, achieving yields >85% . Temperature optimization (e.g., 0–40°C for cyanogen-based reactions vs. 70°C for phosgene routes) is critical to minimize side products .
Q. How can isotopic labeling techniques be applied to study metabolic pathways of dibenzazepine derivatives?
Deuterium labeling is achieved by hydrogenating dehydro-derivatives (e.g., 5-(N-methylaminopropyl)-5H-dibenzazepine) under deuterium gas with palladium catalysts. This produces isotopically pure analogs (e.g., DMI-d₂ hydrochloride) for tracking metabolic stability and degradation pathways. TLC and GC-MS are used to validate isotopic distribution (e.g., 81.6% d₂) .
Q. What methodologies resolve contradictions in functional group transformations during hydrolysis?
Conflicting reports on hydrolysis efficiency (acidic vs. basic conditions) are addressed by stepwise analysis. For example, 5-cyano derivatives hydrolyze optimally under basic conditions (50% NaOH, 20–40°C) to form carboxamides, while acidic hydrolysis risks side reactions like decarboxylation . Monitoring via TLC ensures reaction completion and identifies intermediates .
Data Contradiction Analysis
- Traditional vs. Novel Synthesis : Phosgene-based methods (70°C, toluene) yield carboxamides but require hazardous reagents. Polar solvent methods (0–40°C, cyanogen chloride) offer safer, scalable alternatives but may require longer reaction times .
- Hydrolysis Conditions : Basic hydrolysis (NaOH/ethanol) is preferred for carboxamide formation, while acidic conditions (HCl) are less reproducible due to competing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
